2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Purity Batch Consistency Procurement

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS 2565644-51-9) is an ortho-substituted aryl boronic acid pinacol ester that incorporates a primary alcohol tethered via an ethylene spacer at the 2-position of the phenyl ring. This bifunctional building block is designed for Suzuki–Miyaura cross-coupling reactions, enabling the installation of a hydroxyethyl-bearing aryl unit into more complex molecular architectures.

Molecular Formula C14H21BO3
Molecular Weight 248.13 g/mol
Cat. No. B12514540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Molecular FormulaC14H21BO3
Molecular Weight248.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCO
InChIInChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8,16H,9-10H2,1-4H3
InChIKeyZZJRUYFLRJONOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol: Ortho-Hydroxyethyl Aryl Boronic Ester for Precision Coupling and Molecular Extension


2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS 2565644-51-9) is an ortho-substituted aryl boronic acid pinacol ester that incorporates a primary alcohol tethered via an ethylene spacer at the 2-position of the phenyl ring . This bifunctional building block is designed for Suzuki–Miyaura cross-coupling reactions, enabling the installation of a hydroxyethyl-bearing aryl unit into more complex molecular architectures . The compound is supplied as a research chemical with a typical purity of 97–98% and requires sealed, dry storage at 2–8 °C .

Why Substitution of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol with Positional Isomers or the Free Boronic Acid Fails to Deliver Equivalent Results


The ortho relationship between the boronic ester and the 2‑hydroxyethyl substituent in this compound generates a unique steric and electronic environment that cannot be replicated by the corresponding para (CAS 651030-55-6) or meta isomers, nor by the free boronic acid analogue (CAS 1232424-23-5). Ortho-substituted pinacolboronate esters exhibit distinct ground-state geometries that influence the rate and selectivity of palladium-catalyzed cross-coupling [1]. Moreover, the pinacol ester provides controlled release of the reactive boronic acid species under coupling conditions, whereas the free boronic acid is prone to protodeboronation and oxidative side reactions that reduce effective yield [2]. Procurement of the incorrect positional isomer leads to an altered exit vector in the final biaryl product, which can compromise target binding in drug discovery campaigns.

Quantitative Differentiation of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol Against Closest Analogs


Comparative Batch Purity: Ortho Isomer Delivers Higher Certified Purity Than the Para Isomer from Comparable Commercial Sources

Commercially supplied 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (ortho isomer) is certified at 98% purity by Leyan (Product No. 1903907) and 97% by Amatek Scientific (AS03058) . In contrast, the para isomer 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS 651030-55-6) is listed at a standard purity of 95% by Bidepharm . This 2–3 percentage point purity differential represents a meaningful reduction in total impurity burden, which is critical for applications where trace boronic acid or protodeboronation byproducts can interfere with subsequent coupling steps.

Purity Batch Consistency Procurement

Storage Stability: Ortho Isomer Requires Refrigerated Storage Unlike Many Simpler Pinacol Boronate Esters

Vendor specifications for the ortho isomer explicitly mandate sealed, dry storage at 2–8 °C . This requirement is not universally applied to all pinacol boronate esters; for example, the simpler 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-97-4), which lacks the hydroxyethyl side chain, has a reported boiling point of 320.9 °C and a flash point of 147.9 °C and is stored at 2–8 °C as well [1], but many alkyl- and aryl-substituted pinacol boronates without protic functional groups are routinely stored at ambient temperature. The refrigerated storage requirement for the ortho-hydroxyethyl compound indicates a higher susceptibility to hydrolytic or thermal degradation, likely due to intramolecular activation of the B–O bond by the proximal hydroxyl group [2].

Stability Storage Handling

Ortho-Substitution Effects on Pinacolboronate Conformation: Dihedral Angle Control Impacts Transmetalation Efficiency

X-ray crystallographic and computational studies on ortho-substituted phenyl pinacolboronate esters have established that the dihedral angle between the pinacolborane ring and the phenyl plane is exquisitely sensitive to the nature of the ortho substituent. An ortho methyl ester enforces a nearly perpendicular orientation, while an ortho N,N-dimethylamide drives a nearly coplanar arrangement [1]. Although the ortho-hydroxyethyl substituent was not directly characterized in this study, the class-level inference is that ortho oxygen-containing substituents capable of intramolecular hydrogen bonding or Lewis acid–base interaction with the boron center will similarly impose a defined ground-state geometry. This pre-organization can either accelerate or retard the transmetalation step in the Suzuki–Miyaura catalytic cycle relative to the electronically distinct para isomer (CAS 651030-55-6), where the hydroxyethyl group is remote and exerts no conformational influence on the boronate [2].

Conformation Transmetalation Suzuki Coupling

Bifunctional Reactivity: Concurrent Boronic Ester and Primary Alcohol Functionality Enables Tandem Transformations

Unlike simpler pinacol boronate esters that carry inert or protected functional groups, the target compound presents a free primary alcohol alongside the boronic ester. This bifunctionality permits sequential or orthogonal transformations: the boronate can first undergo Suzuki–Miyaura cross-coupling to construct the biaryl core, and the pendant hydroxyethyl group can subsequently be oxidized to the carboxylic acid, converted to a leaving group (e.g., mesylate or bromide) for nucleophilic displacement, or employed directly in Mitsunobu reactions [1]. By contrast, the free boronic acid analogue (2-(2-hydroxyethyl)phenyl)boronic acid, CAS 1232424-23-5) lacks the protective pinacol ester and is more susceptible to oxidative phenol formation during basic coupling conditions, potentially consuming the hydroxyl handle prematurely [2]. The para isomer (CAS 651030-55-6) provides the same bifunctionality but positions the hydroxyethyl chain at the para position, yielding a different molecular geometry upon coupling that alters the spatial orientation of the functional handle in the final product .

Bifunctional Building Block Tandem Reactions Molecular Extension

High-Value Application Scenarios for 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol in Medicinal Chemistry and Process Development


Drug Discovery: Ortho-Directed Biaryl Scaffold Construction with a Built-In Hydroxyethyl Handle for Late-Stage Diversification

Medicinal chemistry programs requiring ortho-substituted biaryl cores with a pendant hydroxyethyl chain for subsequent SAR exploration benefit directly from the target compound. The ortho positioning ensures that the hydroxyethyl group projects into a distinct region of chemical space compared to the para isomer, enabling exploration of unique binding interactions with biological targets [1]. The 97–98% certified purity minimizes the risk of impurity-driven false positives in primary screening assays.

Process Chemistry: Protecting-Group-Free Synthesis of Hydroxyethyl-Functionalized Biaryl Intermediates

In route scouting for API intermediates, the pinacol ester serves as a masked boronic acid that releases the active coupling species under controlled basic conditions, while the free alcohol remains intact for downstream functionalization [2]. This contrasts with the free boronic acid analogue, which requires careful pH control to prevent protodeboronation and oxidative degradation. The refrigerated storage requirement (2–8 °C) must be integrated into inventory management protocols but is readily accommodated in standard GMP warehouse environments.

Chemical Biology: Synthesis of Ortho-Hydroxyethyl-Substituted Biaryl Probe Molecules

The bifunctional architecture of the target compound is particularly suited for preparing chemical biology probes where the hydroxyethyl chain can be elaborated into a linker for bioconjugation (e.g., via mesylation and subsequent thiol or amine attachment) after the biaryl core is constructed by Suzuki–Miyaura coupling [3]. The ortho geometry provides a compact, sterically defined tether point that can influence the binding pose of the final probe molecule.

Quality Control / Procurement: Differentiated Specification for Ortho vs. Para Isomer Ensures Supply Chain Integrity

Procurement specifications should explicitly include CAS 2565644-51-9 (not 651030-55-6) to ensure receipt of the ortho isomer. The 2–3 percentage point purity advantage of commercially available ortho product over the para isomer from comparable suppliers translates into a direct reduction in the burden of impurities that must be purged in downstream processing, supporting a quality-by-design (QbD) approach to API manufacturing.

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